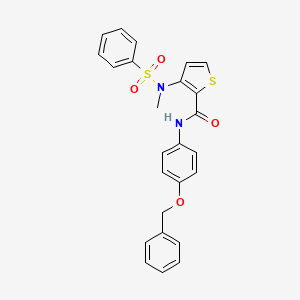

N-(4-(benzyloxy)phenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide

Beschreibung

The compound N-(4-(benzyloxy)phenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide features a thiophene-2-carboxamide backbone modified with a benzyloxy-substituted phenyl group at the 4-position and a methylphenylsulfonamido moiety at the 3-position.

Eigenschaften

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-(4-phenylmethoxyphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4S2/c1-27(33(29,30)22-10-6-3-7-11-22)23-16-17-32-24(23)25(28)26-20-12-14-21(15-13-20)31-18-19-8-4-2-5-9-19/h2-17H,18H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRBVNSVQDYCLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyloxy)phenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the benzyloxy and N-methylphenylsulfonamido groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to control the reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(benzyloxy)phenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiophene core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group may produce corresponding amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(4-(benzyloxy)phenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Thiophene derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Industry

In industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and electronic properties.

Wirkmechanismus

The mechanism of action of N-(4-(benzyloxy)phenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Vergleich Mit ähnlichen Verbindungen

Thiophene-2-Carboxamides with Acryloyl Substituents ()

Compounds T-IV-B to T-IV-I share the thiophene-2-carboxamide core but differ in their acryloyl-derived substituents. Key comparisons include:

| Compound | Substituent | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |

|---|---|---|---|---|

| T-IV-B | p-Tolylacryloyl | 74 | 132 | N-H (3250), C=O (1680), C=C (1600) |

| T-IV-C | 4-Hydroxyphenylacryloyl | 67 | 132 | O-H (3400), C=O (1675), C=C (1595) |

| T-IV-H/I | 2-/3-Nitrophenylacryloyl | 63–69 | 132 | NO₂ (1520, 1350), C=O (1685) |

Key Differences :

- Electron-withdrawing groups (e.g., NO₂ in T-IV-H/I) reduce yields compared to electron-donating groups (e.g., p-Tolyl in T-IV-B) due to increased steric and electronic hindrance during synthesis .

Benzyloxy Phenyl Amides with Aminothiazole Moieties ()

Compounds 3d–3i feature a benzyloxy phenyl group linked to an aminothiazole system. While structurally distinct from the target compound, their benzyloxy motifs provide insights into solubility and aromatic interactions:

| Compound | Substituent | Yield (%) | Melting Point (°C) | Key IR/NMR Features |

|---|---|---|---|---|

| 3d | 4-Methoxybenzamide | 88 | 202–203 | C=O (1665), NH₂ (3319) |

| 3e | 1-Naphthamide | 88 | 198–200 | Aromatic C-H (7.8–8.2 ppm, ¹H-NMR) |

| 3i | Naphthalenylacetamide | 81 | 246–247 | νC=O (1670), νNH (3278) |

Key Differences :

Sulfonamide-Containing Triazole Derivatives ()

Compounds 7–9 and 10–15 incorporate sulfonamide and triazole groups. Their synthesis involves sodium hydroxide-mediated cyclization, differing from the target compound’s condensation-based preparation.

| Compound | Key Structural Feature | IR Peaks (cm⁻¹) | Tautomeric Form |

|---|---|---|---|

| 4–6 (precursors) | Hydrazinecarbothioamide | C=S (1243–1258), C=O (1663–1682) | N/A |

| 7–9 (triazoles) | 1,2,4-Triazole-3-thiones | C=S (1247–1255), NH (3278–3414) | Thione tautomer dominant |

Key Differences :

Other Sulfonamide-Modified Thiophene Carboxamides ()

Compounds such as N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide () and N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide () highlight the impact of sulfonamide variations:

| Compound | Sulfonamide Substituent | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|

| N-Methyl-p-tolyl | C₂₅H₂₂ClN₂O₃S₂ | 510.03 | |

| 4-Chlorobenzyl | C₁₈H₁₃Cl₂NO₃S₂ | 426.34 | |

| Target Compound | N-Methylphenyl | C₂₅H₂₃N₂O₄S₂ | 491.64 |

Key Differences :

- The methylphenylsulfonamido group in the target compound may offer a balance between lipophilicity and metabolic stability compared to halogenated analogs.

Biologische Aktivität

N-(4-(benzyloxy)phenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, possibly including enzymes or receptors involved in various physiological pathways. The presence of the thiophene ring and sulfonamide group suggests potential interactions with proteins involved in inflammation and neurodegenerative diseases.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities. Here are some key findings:

- Antioxidant Activity : Compounds containing benzyloxy and thiophene moieties have demonstrated significant antioxidant properties, which may contribute to their neuroprotective effects.

- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is crucial for the treatment of neurodegenerative diseases like Parkinson's disease .

- Antimicrobial Properties : Thiophene derivatives have been reported to possess antibacterial activities, likely through mechanisms involving disruption of bacterial cell wall synthesis or protein synthesis pathways .

1. Antioxidant and Neuroprotective Effects

A study evaluated the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce oxidative stress markers in neuronal cell lines, suggesting a protective mechanism against neurodegeneration.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 0.062 | MAO-B inhibition |

| Compound B | 0.095 | Antioxidant activity |

2. Antibacterial Activity

Research on related thiophene derivatives showed promising results against various bacterial strains. The following table summarizes the antibacterial efficacy:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 32 µg/mL |

| Compound D | S. aureus | 16 µg/mL |

These findings suggest that N-(4-(benzyloxy)phenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide may exhibit similar antibacterial properties.

Pharmacokinetics

The pharmacokinetic profile of compounds in this class often includes favorable solubility in organic solvents, which enhances their bioavailability for therapeutic applications. The potential for blood-brain barrier penetration is also an area of interest, particularly for neuroactive compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.